

# Crystal Structure of 2-Amino-4-methylbenzamide: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-methylbenzamide

Cat. No.: B1273664

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Despite extensive searches of crystallographic databases and the scientific literature, the complete crystal structure of **2-Amino-4-methylbenzamide**, including its specific unit cell parameters, space group, and atomic coordinates, remains undetermined or is not publicly available at this time. This technical guide, therefore, serves to consolidate the known chemical and physical properties of this compound and to provide a framework for its synthesis and potential structural analysis, which would be of significant interest to researchers, scientists, and professionals in drug development.

## Physicochemical Properties

**2-Amino-4-methylbenzamide** is a benzamide derivative with the chemical formula C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O. [1] It is also known by its IUPAC name, **2-amino-4-methylbenzamide**, and its CAS registry number is 39549-79-6.[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	150.18 g/mol	<a href="#">[1]</a>
IUPAC Name	2-amino-4-methylbenzamide	<a href="#">[1]</a>
CAS Number	39549-79-6	<a href="#">[1]</a>
Physical Form	White to Yellow Solid	
Storage Temperature	Room Temperature	

Table 1: Physicochemical Properties of **2-Amino-4-methylbenzamide**

## Synthesis and Crystallization

While the specific crystal structure is not publicly documented, the synthesis of **2-Amino-4-methylbenzamide** and related compounds is described in the literature. A general workflow for the synthesis and subsequent crystallization for structural analysis is outlined below. This process is a standard approach in medicinal chemistry and materials science for obtaining high-quality single crystals suitable for X-ray diffraction.

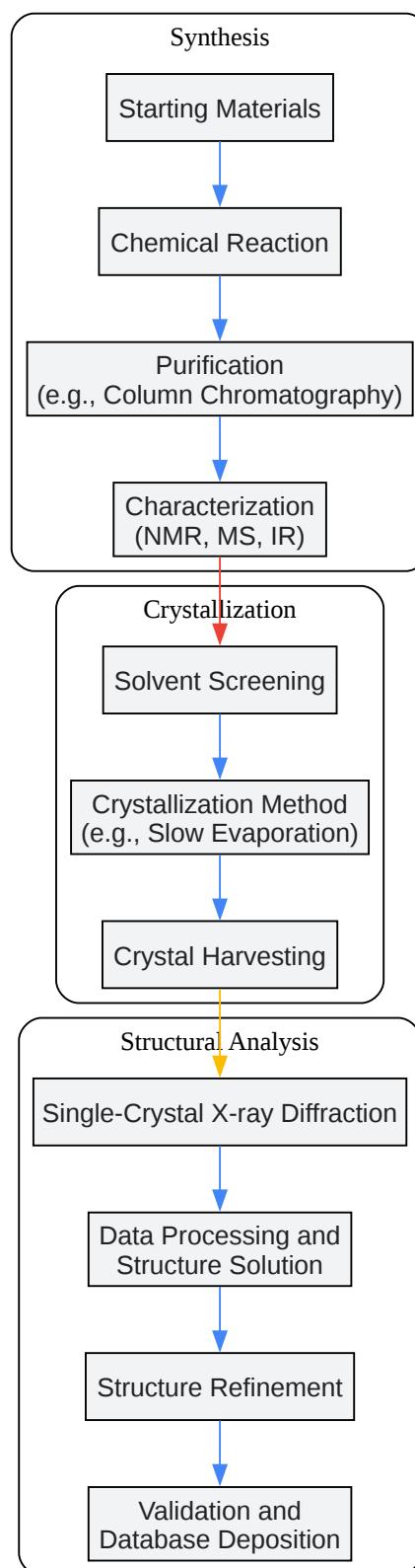
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Figure 1: A generalized workflow for the synthesis, crystallization, and structural analysis of a small molecule like **2-Amino-4-methylbenzamide**.

## Potential Signaling Pathways and Biological Activity

Although no specific signaling pathways involving **2-Amino-4-methylbenzamide** have been detailed in the available literature, its structural motifs are present in molecules with known biological activities. Benzamide derivatives are a well-established class of compounds in medicinal chemistry with a wide range of therapeutic applications. The presence of an amino group and a methyl group on the benzamide scaffold suggests potential interactions with various biological targets. Further research, including *in vitro* and *in vivo* studies, would be necessary to elucidate any specific signaling pathways or pharmacological effects.

## Future Directions

The absence of a determined crystal structure for **2-Amino-4-methylbenzamide** presents an opportunity for further research. The detailed experimental protocol for obtaining single crystals and performing X-ray diffraction would be a valuable contribution to the scientific community. Such a study would involve:

- **Synthesis and Purification:** Following established synthetic routes to obtain a high-purity sample of **2-Amino-4-methylbenzamide**.
- **Crystallization:** A systematic screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of suitable size and quality for X-ray diffraction.
- **X-ray Diffraction Analysis:** Mounting a suitable crystal on a diffractometer and collecting diffraction data.
- **Structure Solution and Refinement:** Processing the diffraction data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

The elucidation of the crystal structure would provide crucial insights into the molecule's three-dimensional conformation, packing in the solid state, and potential intermolecular interactions,

which are fundamental for understanding its chemical behavior and for designing future drug candidates.

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## References

- 1. 2-Amino-4-methylbenzamide | C8H10N2O | CID 2801474 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 2-Amino-4-methylbenzamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273664#crystal-structure-of-2-amino-4-methylbenzamide]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)